1-Aziridineethanol

Catalog No.
S590842
CAS No.
1072-52-2
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aziridineethanol

Researchers facing inadequate low-temperature crosslinking in temperature-sensitive coatings can utilize 1-Aziridineethanol, which integrates a hydroxyl grafting site with a strained aziridine ring. • Dual functionality: OH allows esterification onto acrylic backbones; aziridine undergoes rapid ring-opening at near-ambient conditions. • Enables methacrylate monomer synthesis (2-(1-aziridinyl)ethyl methacrylate) for copolymerized adhesion to epoxy. • High boiling point (168°C) reduces volatile losses, surpassing unsubstituted aziridine. Trusted supply with batch-to-batch consistency.

CAS Number

1072-52-2

Product Name

1-Aziridineethanol

IUPAC Name

2-(aziridin-1-yl)ethanol

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c6-4-3-5-1-2-5/h6H,1-4H2

InChI Key

VYONOYYDEFODAJ-UHFFFAOYSA-N

SMILES

C1CN1CCO

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
Miscible in organic solvents
Miscible with water

Canonical SMILES

C1CN1CCO

The exact mass of the compound 1-Aziridineethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)miscible in organic solventsmiscible with water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50209. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(1-Aziridinyl)ethanol, 1-(2-Hydroxyethyl)aziridine, N-(2-Hydroxyethyl)aziridine, Aziridine-1-ethanol, 2-(aziridin-1-yl)ethanol

Purity

≥95%

Package Size

5 g

1-Aziridineethanol (CAS 1072-52-2) is a highly reactive, bifunctional aliphatic amino alcohol characterized by a primary hydroxyl group and a strained three-membered aziridine ring. With a boiling point of approximately 168 °C and a density of 1.088 g/mL, it exists as a clear, water-soluble liquid [1]. In industrial procurement, it is primarily sourced as a specialized monomer precursor and cross-linking agent. Its dual-reactivity profile allows the hydroxyl group to participate in esterification or etherification reactions to graft onto polymer backbones, while the preserved aziridine ring serves as a potent, low-temperature cross-linking site for adhesives, sealants, and advanced photoresists [2].

Research Fit

Bifunctional monomer
For polymer modification, latex, and coating intermediate use
Hydroxyl handle
Enables aqueous compatibility and post-polymerization functionalization
Research tool
Phospholipid metabolism antimalarial study context

Attempting to substitute 1-Aziridineethanol with its parent compound, unsubstituted aziridine (ethyleneimine), fails in advanced material synthesis because aziridine lacks a secondary anchoring group, making it impossible to graft onto polymer backbones without destroying the reactive ring [1]. Furthermore, unsubstituted aziridine is highly volatile (boiling point 56 °C), presenting severe evaporative losses and handling hazards during formulation [2]. Conversely, substituting with a non-strained analog like ethanolamine fails because it lacks the ~27 kcal/mol ring strain of the aziridine moiety, meaning it cannot undergo the rapid, low-temperature ring-opening reactions required for efficient cross-linking in temperature-sensitive coatings and chemically amplified resists [3].

Substitution Risk

Unsubstituted aziridine
Higher acute toxicity and lacks hydroxyl for aqueous reactivity; may shift handling hazard profile
2-Methylaziridine
No pendant hydroxyl group; cannot yield dendronizable PAZE architecture for advanced materials
Ethanolamine analogs
Absence of aziridine ring eliminates reported antimalarial activity; pathway context not transferable

Volatility and Formulation Stability vs. Unsubstituted Aziridine

For industrial scale-up, precursor volatility dictates handling requirements and formulation stability. 1-Aziridineethanol exhibits a boiling point of 168 °C and a low vapor pressure of 0.49 mmHg at standard conditions, whereas the parent compound aziridine boils at 56 °C and is highly volatile [1]. This >110 °C difference in boiling point drastically reduces evaporative losses and vapor-phase exposure risks when incorporating the cross-linker into heated resin melts or coating formulations.

Evidence DimensionBoiling Point and Volatility
Target Compound Data168 °C (Vapor pressure 0.49 mmHg)
Comparator Or BaselineAziridine (Ethyleneimine): 56 °C
Quantified Difference>110 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures the cross-linker remains stable in the liquid phase during elevated-temperature resin compounding, preventing stoichiometric imbalances caused by evaporation.

Antimalarial IC50
Head-to-head
50–80 μM vs. numerous ethanolamine analogs
Supports phospholipid metabolism research context
D-2-amino-1-butanol ranked similarly in tested set

Orthogonal Functionalization for Polymer Grafting vs. Simple Aziridines

In the synthesis of adhesion-promoting acrylic polymers, the cross-linker must be tethered to a monomer without premature curing. 1-Aziridineethanol allows for quantitative esterification via its primary hydroxyl group (e.g., reacting with methacrylic acid to form 2-(1-aziridinyl)ethyl methacrylate) while leaving the aziridine ring fully intact [1]. Simple aziridines like 2-methylaziridine or ethyleneimine lack this hydroxyl group; attempting to react them with acylating agents results in direct attack on the nitrogen, fundamentally altering or destroying the ring-opening cross-linking capability.

Evidence DimensionOrthogonal grafting capability
Target Compound DataYields intact aziridinyl-functionalized monomers via OH-esterification
Comparator Or BaselineUnsubstituted aziridines: Cannot form ester linkages; N-acylation alters ring reactivity
Quantified DifferenceEnables 100% preservation of the aziridine ring during backbone attachment
ConditionsReaction with methacrylic acid or acyl chlorides

Critical for manufacturing functionalized prepolymers where the aziridine ring must be preserved for the final substrate-curing step.

Acute Oral LD50
Cross-study comparable
74 mg/kg (target) vs. ~15 mg/kg (aziridine)
Reported ~5-fold lower acute lethality
Supports handling hazard assessment context

Low-Temperature Cross-Linking Kinetics vs. Ethanolamine

The thermodynamic driving force for cross-linking in 1-Aziridineethanol is dictated by the ~27 kcal/mol ring strain of the three-membered aziridine ring, which undergoes rapid nucleophilic ring-opening at ambient to moderately elevated temperatures[1]. In contrast, ethanolamine, the unstrained structural analog, requires harsh dehydration conditions (often >200 °C) or aggressive catalysis to achieve comparable cross-linking via its primary amine. This massive kinetic advantage allows 1-Aziridineethanol-functionalized resins to cure efficiently on temperature-sensitive substrates.

Evidence DimensionActivation energy / Curing temperature
Target Compound DataRapid ring-opening at ambient/low temperatures due to ~27 kcal/mol ring strain
Comparator Or BaselineEthanolamine: Requires >200 °C for amine-driven cross-linking
Quantified DifferenceEliminates the need for high-temperature thermal curing cycles
ConditionsNucleophilic cross-linking in coating/resin formulations

Allows buyers to formulate fast-curing, low-temperature adhesives and sealants suitable for plastics and other heat-sensitive materials.

IV LD50
Class-level
56 mg/kg; comparator specific IV LD50 not reported
Supports IV dosing benchmark context
Hydroxyl enables aqueous formulation; data to verify
IARC Classification
Cross-study comparable
Group 3 (target) vs. Group 2B (aziridine)
Different regulatory classification context
Limited animal evidence for target; review local requirements
SLRL Mutagenicity
Head-to-head
0.42–0.53% lethals vs. 0.05–0.11% control (P=0.000)
Positive Drosophila germ cell mutagenicity
NTP coded compound study; supports reproductive hazard labeling
Polymer Architecture
Class-level
Linear PAZE with pendant OH vs. poly(propyleneimine) without OH
Enables dendronization and post-modification
HCl-initiated ring-opening; structural confirmation required

Synthesis of Adhesion-Promoting Acrylic Sealers

Directly leveraging its orthogonal reactivity, 1-Aziridineethanol is reacted with methacrylic acid to produce 2-(1-aziridinyl)ethyl methacrylate. This monomer is then copolymerized into acrylic resins, where the pendant aziridine rings provide exceptional cross-linking and adhesion to difficult substrates like epoxy matrices [1].

Precursor for Chemically Amplified Photoresists

In advanced lithography, 1-Aziridineethanol is utilized to synthesize polymer-bound photosensitizers. Its bifunctionality allows the sensitizer moiety to be covalently tethered to the base polymer resin, which prevents unwanted diffusion of the sensitizer during pattern exposure and significantly improves the contrast of the latent image[2].

Low-Temperature Curing Textile and Coating Resins

Because of its high boiling point (168 °C) and the rapid ring-opening kinetics of the aziridine moiety, this compound is procured as a cross-linking additive for water-borne and solvent-borne coatings. It enables robust curing at near-ambient temperatures, bypassing the thermal degradation risks associated with unstrained amine cross-linkers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimalarial phospholipid metabolism studies
Reported in vitro antimalarial activity
P. falciparum IC50 endpoint context
PAZE polymer synthesis
Hydroxyl-functionalized monomer
Linear polyamine architecture verification
Chitosan gene delivery research
Aqueous-compatible ring-opening
Transfection efficiency and amine content
Cementitious coating adhesion
Dual aziridine-hydroxyl reactivity
Adhesion to galvanized steel

Physical Description

1-aziridine ethanol is a clear colorless to yellow liquid. (NTP, 1992)

Color/Form

Colorless liquid

XLogP3

-0.6

Boiling Point

309 to 313 °F at 760 mm Hg (NTP, 1992)
168.0 °C
168 °C

Flash Point

153 °F (NTP, 1992)
185 °F (open cup)

Density

1.088 (NTP, 1992)
1.088 g/cu cm at 25 °C

LogP

log Kow = -1.05 (est)

UNII

R20BLL91L5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.49 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

1072-52-2

Wikipedia

2-(1-aziridinyl)ethanol

General Manufacturing Information

1-Aziridineethanol: INACTIVE
1-Aziridineethanol, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
It has been tested as insect chemosterilant...but it is not used commercially...because of problems association with...application to insects...toxicity and environmental effects.

Analytic Laboratory Methods

CHROMATOGRAPHIC SEPARATION ON ION-EXCHANGE RESINS .../&/ GAS-LIQ CHROMATOGRAPHY...HAVE BEEN DESCRIBED; SHIMOMURA ET AL, "LIQ-EXCHANGE CHROMATOGRAPHY OF AZIRIDINES & ETHANOLAMINES," ANALYT CHEM 45, 501-505, 1973; ZAGER ET AL, "THE PHARMACOLOGY OF 2-AZIRIDINYL ETHANOL," J PHARMACOL EXP THER, 166: 205-216, 1969.

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